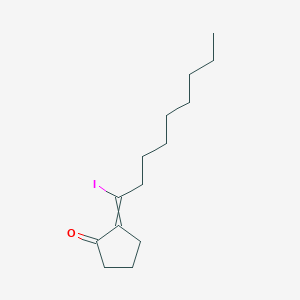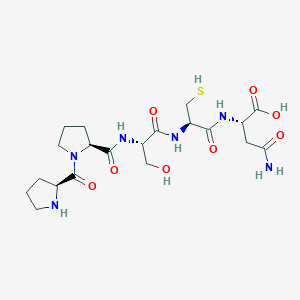
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, particularly in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dibutylfluorene, which is then brominated to form 9,9-dibutyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated fluorene is then subjected to a coupling reaction with thiophene-2-boronic acid using a palladium catalyst under Suzuki coupling conditions. This reaction forms the desired 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene in electronic applications involves its ability to transport charge efficiently. The molecular structure allows for effective conjugation and charge delocalization, which enhances its electronic properties. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with cellular components through its aromatic and thiophene moieties.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene derivative used in organic electronics.
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor for various organic semiconducting polymers.
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is unique due to its specific substitution pattern and the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propiedades
Número CAS |
922705-06-4 |
|---|---|
Fórmula molecular |
C29H30S2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-(9,9-dibutyl-6-thiophen-2-ylfluoren-3-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
Clave InChI |
BHABPUILWQEJGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CS3)C4=C1C=CC(=C4)C5=CC=CS5)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)

